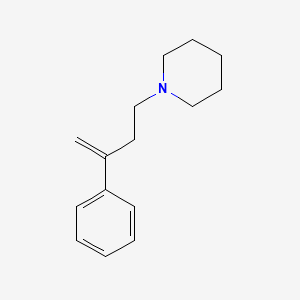
6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-1,2,4-triazine-5-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Similar Compounds:
- 3-Methyl-6-phenyl-1,2,4,5-tetrazine
- 1,3,5-Triazine-2,4,6-triamine (Melamine)
- 6-Phenyl-2,4-diamino-1,3,5-triazine
Comparison: this compound stands out due to its unique amide functional group, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-6-phenyl-1,2,4,5-tetrazine, it has a different nitrogen arrangement, leading to varied chemical properties. Melamine, on the other hand, is widely used in industrial applications but lacks the specific biological activities associated with this compound .
Propiedades
| 112393-72-3 | |
Fórmula molecular |
C11H10N4O |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
6-methyl-3-phenyl-1,2,4-triazine-5-carboxamide |
InChI |
InChI=1S/C11H10N4O/c1-7-9(10(12)16)13-11(15-14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16) |
Clave InChI |
BBVTVHLEKYBLED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=N1)C2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


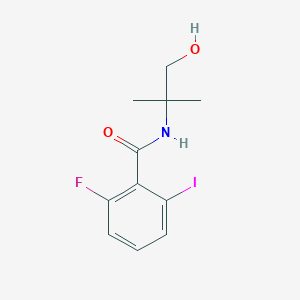

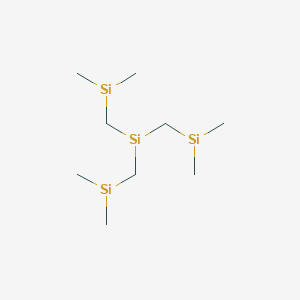
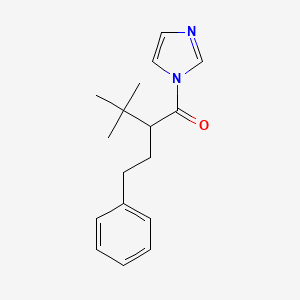
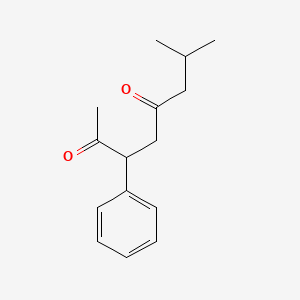
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)


